molecular formula C10H14N2O B2372160 4-(1-Cyclopropylethoxy)pyridin-2-amine CAS No. 2168664-20-6

4-(1-Cyclopropylethoxy)pyridin-2-amine

Cat. No.: B2372160
CAS No.: 2168664-20-6
M. Wt: 178.235
InChI Key: HVZRSNMOFXIPTQ-UHFFFAOYSA-N
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Description

4-(1-Cyclopropylethoxy)pyridin-2-amine is a chemical compound with the molecular formula C10H14N2O. It is characterized by a pyridine ring substituted with an amine group at the 2-position and a 1-cyclopropylethoxy group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Cyclopropylethoxy)pyridin-2-amine typically involves the following steps:

    Formation of the 1-cyclopropylethoxy group: This can be achieved by reacting cyclopropylmethanol with an appropriate alkylating agent under basic conditions.

    Attachment to the pyridine ring: The 1-cyclopropylethoxy group is then introduced to the pyridine ring through a nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and minimize impurities. The use of continuous flow reactors can also be considered to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(1-Cyclopropylethoxy)pyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

4-(1-Cyclopropylethoxy)pyridin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1-Cyclopropylethoxy)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-Cyclopropylethoxy)pyridin-2-amine is unique due to the presence of both the 1-cyclopropylethoxy group and the amine group on the pyridine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

4-(1-cyclopropylethoxy)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-7(8-2-3-8)13-9-4-5-12-10(11)6-9/h4-8H,2-3H2,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVZRSNMOFXIPTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)OC2=CC(=NC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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